molecular formula C15H17N3O3 B10975112 ethyl {[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate

ethyl {[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate

Cat. No.: B10975112
M. Wt: 287.31 g/mol
InChI Key: YFRWVWBVELIJIZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylbenzyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Substitution with 4-Methylbenzyl Group: The pyrazole derivative is then alkylated with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 4-methylbenzyl group.

    Formation of the Ethyl Ester: The final step involves the esterification of the pyrazole derivative with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl ester functional group.

Industrial Production Methods

Industrial production of ETHYL 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives of the pyrazole ring.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Amides or other substituted pyrazole derivatives.

Scientific Research Applications

ETHYL 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact molecular pathways and targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1H-PYRAZOLE-3-CARBOXYLATE: A similar compound with a pyrazole ring and an ethyl ester functional group but lacking the 4-methylbenzyl substitution.

    4-METHYLBENZYL-1H-PYRAZOLE: A compound with a pyrazole ring substituted with a 4-methylbenzyl group but lacking the ethyl ester functional group.

Uniqueness

ETHYL 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE is unique due to the combination of the 4-methylbenzyl group and the ethyl ester functional group on the pyrazole ring

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl 2-[[1-[(4-methylphenyl)methyl]pyrazol-3-yl]amino]-2-oxoacetate

InChI

InChI=1S/C15H17N3O3/c1-3-21-15(20)14(19)16-13-8-9-18(17-13)10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,16,17,19)

InChI Key

YFRWVWBVELIJIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)C

Origin of Product

United States

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